Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-
Overview
Description
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O . It is an off-white solid and is used as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 .Physical and Chemical Properties Analysis
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is an off-white solid with a molecular weight of 212.6785 .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
The adsorption and corrosion inhibition properties of certain piperidine derivatives, including compounds structurally related to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, were explored through quantum chemical calculations and molecular dynamics simulations. These studies aimed to understand the compounds' interaction with metal surfaces, providing insights into their potential industrial applications, especially in corrosion inhibition for iron. The research highlighted the significance of piperidine derivatives in surface chemistry and material science, offering a basis for developing new corrosion inhibitors (Kaya et al., 2016).
Synthesis and Pharmacological Evaluation
Research into novel sigma-1 receptor antagonists for treating neuropathic pain identified a series of pyrimidines, including structures similar to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, demonstrating significant pharmacological activity. These compounds exhibited high binding affinity and selectivity towards sigma-1 receptors, suggesting their potential as therapeutic agents for neuropathic pain management. The study underscores the relevance of such pyrimidine derivatives in medicinal chemistry and drug discovery (Lan et al., 2014).
Crystallography and Drug Design
Investigations into the crystal structures of pyrimidine derivatives, including those related to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, have provided valuable insights into their molecular recognition and hydrogen bonding patterns. Such studies are crucial for understanding the targeted drug action of pharmaceuticals containing pyrimidine functionalities, contributing to the design of more effective therapeutic agents (Rajam et al., 2017).
Practical Synthesis for Kinase Inhibitors
A practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to the compound of interest, was developed as a key intermediate in creating potent deoxycytidine kinase inhibitors. This synthesis process highlights the compound's significance in the development of new kinase inhibitors, which are critical in cancer therapy and other diseases (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
5-Chloro-2-(piperidin-4-yloxy)pyrimidine acts as an agonist for the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine stimulates the receptor, leading to a series of reactions within the cell .
Biochemical Pathways
Upon activation of the GPR119 receptor by 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, two major biochemical pathways are affected. First, it stimulates glucose-dependent insulin release by direct action in the pancreas . Second, it promotes secretion of the incretin GLP-1 (Glucagon-like peptide-1) by action in the gastrointestinal tract . These pathways play a crucial role in the regulation of blood glucose levels.
Result of Action
The action of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine results in the stimulation of insulin release and incretin secretion, which in turn helps in the regulation of blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(piperidin-4-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(piperidin-4-yloxy)pyrimidine remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOMXLKZHVIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278813 | |
Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-93-0 | |
Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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